3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O2S/c1-4-10-25-20-16-13-27-31(21(16)29-23(28-20)34-5-2)12-11-26-22(32)18-14(3)33-30-19(18)15-8-6-7-9-17(15)24/h6-9,13H,4-5,10-12H2,1-3H3,(H,26,32)(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEKBWQTQOXZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, with CAS number 953922-54-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multifaceted structure that includes a chlorophenyl group, a pyrazolo[3,4-d]pyrimidine moiety, and an isoxazole carboxamide. Its molecular formula is , with a molecular weight of approximately 500.0 g/mol. The intricate design of this molecule suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, pyrido[2,3-d]pyrimidines have been reported to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. In particular, compounds that inhibit cyclin-dependent kinases (CDKs) are emerging as promising anticancer agents. The compound may share these properties due to its structural similarities to known CDK inhibitors .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC-3 (Prostate) | 1.54 | CDK inhibition |
| Compound B | A-549 (Lung) | 3.36 | Apoptosis induction |
| 3-(2-chlorophenyl)-... | TBD | TBD | TBD |
The proposed mechanism of action for similar compounds often involves the inhibition of key kinases and the induction of apoptosis through caspase activation and DNA fragmentation. The specific interactions of 3-(2-chlorophenyl)-... with these pathways require further investigation but may involve modulation of signaling cascades such as the phosphatidylinositol-3 kinase (PI3K) pathway or the mitogen-activated protein kinase (MAPK) pathway .
Study on Antiproliferative Effects
A study conducted on structurally related compounds demonstrated significant antiproliferative effects against breast and colon cancer cell lines. The findings indicated that these compounds could induce G2/M cell cycle arrest, leading to apoptosis in cancer cells. Although specific data for 3-(2-chlorophenyl)-... is limited, it is reasonable to hypothesize similar effects based on its structural attributes.
Table 2: Summary of Antiproliferative Studies
| Study Reference | Compound Tested | Cell Line | Result |
|---|---|---|---|
| Reference 1 | Compound A | MCF-7 | Significant growth inhibition |
| Reference 2 | Compound B | HCT-116 | Induction of apoptosis |
| Reference 3 | 3-(2-chlorophenyl)-... | TBD | TBD |
Q & A
Basic Question: What are the critical synthetic pathways for constructing the pyrazolo[3,4-d]pyrimidine core of this compound?
Answer:
The synthesis typically involves a multi-step approach:
- Cyclization : Reacting precursors like 5-amino-1H-pyrazole-4-carboxamide with chlorinated aryl ketones (e.g., 4-chlorobenzoyl chloride) under basic conditions (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine scaffold .
- Substitution : Introducing substituents (e.g., ethylthio, propylamino) via nucleophilic displacement or coupling reactions. For example, the ethylthio group at position 6 can be introduced using ethanethiol under controlled pH .
- Purification : Column chromatography or recrystallization ensures purity, monitored by TLC and HPLC .
Basic Question: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., 2-chlorophenyl resonance at δ 7.4–7.6 ppm) and confirm bond connectivity .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] peak matching theoretical mass) and detects impurities .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers or ambiguous NMR assignments (see similar compounds in ) .
Advanced Question: How can reaction conditions be optimized to improve synthesis yield while minimizing side products?
Answer:
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers in cyclization steps .
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, increasing DMF polarity may enhance nucleophilic substitution rates .
- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .
Advanced Question: How should researchers resolve contradictory data in biological activity assays (e.g., conflicting IC50_{50}50 values)?
Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability assays) .
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation or impurities affecting activity .
- Target Specificity Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects. For example, if the compound targets kinase X, validate using kinase-dead mutants .
Advanced Question: What computational strategies predict binding affinity and selectivity for this compound’s molecular targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., ATP-binding pockets in kinases). Focus on key residues (e.g., hinge region interactions via the pyrimidine core) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (>100 ns trajectories) to assess stability of hydrogen bonds (e.g., propylamino group with Glu92) .
- QSAR Modeling : Build models using descriptors like logP, polar surface area, and substituent electronic effects to correlate with activity data from analogs .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Answer:
- Substituent Modulation : Replace the ethylthio group with bulkier tert-butylthio to enhance metabolic stability (CYP450 resistance) .
- Bioisosteric Replacement : Swap the isoxazole ring with 1,2,4-oxadiazole to improve solubility while retaining H-bonding capacity .
- Pharmacokinetic Profiling : Conduct in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs .
Advanced Question: What experimental and computational methods address challenges in crystallizing this compound for structural studies?
Answer:
- Co-Crystallization : Use fragment-based approaches with known co-crystallization agents (e.g., PEG 3350) to stabilize lattice formation .
- Polymorph Screening : Test solvents with varying dielectric constants (e.g., ethanol vs. acetonitrile) to induce different crystal forms .
- Crystal Structure Prediction (CSP) : Apply force-field or machine learning algorithms (e.g., Mercury CSD) to predict stable packing arrangements .
Advanced Question: How do researchers validate off-target effects in cellular models without compromising assay throughput?
Answer:
- High-Content Screening (HCS) : Multiparametric imaging (e.g., Cell Painting) detects morphological changes indicative of off-target toxicity .
- Proteome Profiling : Use affinity pulldown coupled with LC-MS/MS to identify non-canonical binding partners .
- Kinase Inhibitor Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
